ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[1,2-a]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine: Shares the core structure but lacks the ester and amino groups.
Ethyl 2-oxoacetate: Contains the ester group but lacks the heterocyclic core.
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the pyrido[1,2-a]pyrimidine core.
Biological Activity
Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Pyrido[1,2-a]pyrimidines represent a significant class of heterocyclic compounds known for their diverse pharmacological properties. They have been studied for their antitumor, antibacterial, and CNS activities. The structural uniqueness of these compounds contributes to their varied biological activities, making them promising candidates for drug development.
Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Many derivatives have shown inhibitory effects on various kinases such as cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinase (PI3K), and others involved in cancer progression. This compound may function similarly by targeting these pathways to suppress tumor growth .
- Antifolate Activity : Some studies suggest that compounds with similar structures can act as antifolates by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This suggests a potential use in cancer therapy .
Antitumor Activity
A study explored the antitumor effects of various pyrido[1,2-a]pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain modifications at specific positions significantly enhanced their cytotoxicity. For instance:
- Compound Variants : Compounds with substituents at the C-5 and C-7 positions showed improved activity against prostate and colon cancer cell lines compared to unsubstituted variants .
Antibacterial Properties
The antibacterial activity of pyrido[1,2-a]pyrimidines has also been documented. This compound may exhibit similar properties by disrupting bacterial DNA synthesis or function through inhibition of key enzymes.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidines. Key findings include:
Position | Substituent | Biological Activity |
---|---|---|
C-5 | Methyl/Phenyl | Enhanced anticancer activity |
C-7 | Chlorophenyl | Stronger inhibition of kinase activity |
C-6 | Amino group | Loss of CXCR2 antagonistic activity |
These findings illustrate that minor changes in the chemical structure can lead to significant differences in biological efficacy.
Properties
IUPAC Name |
ethyl 2-[(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-4-21-14(20)12(18)16-11-9(3)15-10-6-5-8(2)7-17(10)13(11)19/h5-7H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPMPXPELLRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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